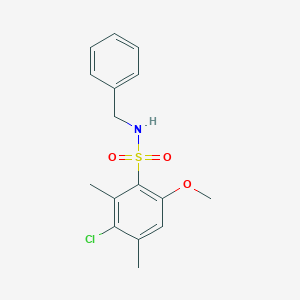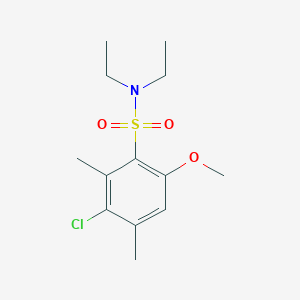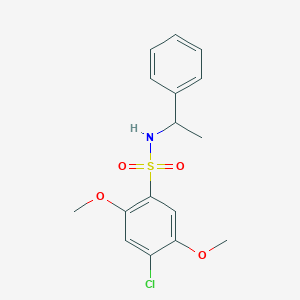![molecular formula C28H27N3O3 B288641 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as CP-724714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor protein that is overexpressed in a number of cancers, including breast, ovarian, and gastric cancers. HER2 overexpression is associated with poor prognosis and increased mortality rates, making it an important target for cancer therapy.
作用機序
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione binds to the intracellular domain of the HER2 receptor, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in preclinical models of HER2-positive cancers. These effects include inhibition of HER2 signaling, decreased proliferation and increased apoptosis of cancer cells, and enhanced efficacy of other cancer therapies.
実験室実験の利点と制限
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models of HER2-positive cancers, providing a wealth of data on its efficacy and safety. However, one limitation of 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is that it targets a specific subset of cancers (HER2-positive cancers), limiting its potential applications.
将来の方向性
There are several future directions for research on 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that include 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers that can predict which patients will respond best to 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione therapy. Finally, there is interest in the development of new HER2 inhibitors that can overcome resistance to 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other HER2 inhibitors.
合成法
The synthesis of 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 4-methylphenylhydrazine with 3,4-dimethylbenzoyl chloride to form the corresponding hydrazone. The hydrazone is then reacted with N-(4-fluorobenzyl)-N-methylglycine to form the piperazine derivative. The piperazine derivative is then reacted with 3,4-dimethylphthalic anhydride to form the final product, 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In these models, 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit HER2 signaling, leading to decreased proliferation and increased apoptosis of cancer cells. 5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
製品名 |
5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C28H27N3O3 |
分子量 |
453.5 g/mol |
IUPAC名 |
5-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H27N3O3/c1-18-4-8-22(9-5-18)31-27(33)24-11-7-21(17-25(24)28(31)34)26(32)30-14-12-29(13-15-30)23-10-6-19(2)20(3)16-23/h4-11,16-17H,12-15H2,1-3H3 |
InChIキー |
AOEPYTWJGKZASP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















